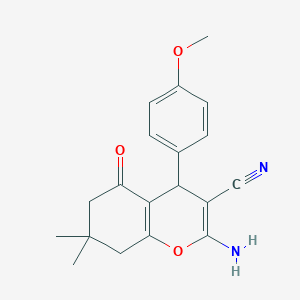

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile follows established IUPAC conventions for heterocyclic compounds, specifically those containing the chromene core structure. According to current IUPAC nomenclature, the preferred systematic name is 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile, which reflects the precise positional relationships of all substituents. The chromene designation refers to the 4H-1-benzopyran system, where the "4H" indicates the position of the saturated carbon atom within the pyran ring. This nomenclature system has evolved from earlier recommendations, with the name "chromene" being retained while systematic "benzo" names such as 4H-1-benzopyran are considered preferred IUPAC names for chromene derivatives and their analogs.

The compound's alternative nomenclature includes several systematic variations that reflect different descriptive approaches to the same molecular structure. The designation "4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-" represents the benzopyran-based systematic naming convention, which emphasizes the fused benzene-pyran ring system. Additional synonyms include variations in the description of the tetrahydro system, such as "2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile," which specifically denotes the partial saturation pattern. These naming conventions reflect the complexity of describing polycyclic heterocyclic systems with multiple functional groups and substitution patterns.

The InChI (International Chemical Identifier) representation provides an unambiguous structural description: InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-4-6-12(23-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3. This standardized representation enables precise structural communication across different chemical databases and computational systems. The corresponding InChI Key HPFBLDVLKFCLND-UHFFFAOYSA-N serves as a unique molecular identifier, facilitating database searches and structural comparisons. These systematic identifiers are essential for maintaining consistency in chemical literature and enabling effective cross-referencing between different research studies and chemical databases.

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-4-6-12(23-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFBLDVLKFCLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the class of 4H-chromenes. This class has garnered attention due to its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3, with a molecular weight of approximately 320.38 g/mol. The compound features a chromene backbone with a methoxyphenyl substituent and a carbonitrile group. Its structure allows for various interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds in the 4H-chromene class exhibit significant anticancer properties. The title compound has been noted for its potential in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of cell migration |

The mechanism of action often involves the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in tumor growth .

2. Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inhibit neuroinflammation.

Case Study: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice models, administration of the compound significantly improved cognitive function as measured by memory tests. Histological analysis revealed reduced amyloid plaque formation and decreased levels of inflammatory markers in the brain .

3. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions such as arthritis and other inflammatory disorders.

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 38 |

| COX-2 | 50 |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activities are primarily mediated through:

- Interaction with Enzymes : The compound demonstrates inhibitory effects on various enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in the following areas:

1. Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit anticancer properties. The specific structure of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promise in inhibiting cancer cell proliferation. Studies have linked its efficacy to the modulation of apoptotic pathways and cell cycle regulation .

2. Neuroprotective Effects

There is evidence suggesting that compounds similar to this chromene derivative can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia. The mechanism may involve the inhibition of acetylcholinesterase and the reduction of oxidative stress .

3. Antimicrobial Properties

Some studies have reported that chromene derivatives possess antimicrobial activities against various pathogens. This makes them candidates for developing new antimicrobial agents .

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis due to its functional groups that allow for further chemical transformations:

1. Synthesis of Other Compounds

It can be used to synthesize more complex molecules through reactions such as nucleophilic substitutions and cyclizations. For example, it can react with various electrophiles to form new derivatives with potentially enhanced biological activities .

2. Building Block for Drug Development

Given its structural features, this compound can be employed as a building block in the synthesis of novel pharmaceuticals aimed at treating various diseases .

Material Science Applications

The unique properties of this compound extend to material science:

1. Polymer Chemistry

Research has shown that chromenes can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

2. Photonic Applications

Due to their ability to absorb and emit light at specific wavelengths, compounds like this chromene derivative are being explored for use in photonic devices and sensors .

Case Study 1: Anticancer Activity

A study conducted by Kemnitzer et al. (2008) demonstrated that specific chromene derivatives exhibited significant cytotoxic effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Mechanisms

Brühlmann et al. (2001) explored the neuroprotective effects of chromene derivatives in a mouse model of Alzheimer’s disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chromene Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound improves solubility and moderate tyrosinase inhibition compared to the 4-nitrophenyl analog, which exhibits weaker activity due to electron-withdrawing effects .

- Chlorobenzyloxy derivatives (e.g., 4k in ) show enhanced tyrosinase inhibition (IC₅₀: 8.7 µM) due to increased lipophilicity and π-π stacking with enzyme active sites .

Synthetic Efficiency: The target compound achieves 64–68% yield under mild conditions (RT, methanol), outperforming the NiFe₂O₄-catalyzed synthesis of nitro derivatives (72% yield at 40°C) . Ultrasound irradiation reduces reaction time for benzyloxy-substituted analogs from 6 hours to 2 hours .

Crystallographic Variations: The 7,7-dimethyl group in the target compound stabilizes the half-boat conformation of the cyclohexenone ring, whereas 7-phenyl substitution () induces a boat conformation, altering molecular packing and hydrogen-bonding networks .

Antimicrobial Activity :

- The target compound shows broad-spectrum antimicrobial activity (MIC: 32 µg/mL against S. aureus), comparable to 1-naphthyl derivatives but less potent than chlorobenzyloxy analogs (MIC: 16 µg/mL) .

Preparation Methods

Traditional Catalytic Synthesis Using (4-Aminophenyl)methanol

Early synthetic routes for this chromene derivative employed catalytic systems under reflux conditions. A seminal method involved the reaction of (4-methoxybenzylidene)propanedinitrile (1 mmol) with 5,5-dimethylcyclohexane-1,3-dione (1 mmol) in ethanol, catalyzed by (4-aminophenyl)methanol (1 mmol) . The mixture was refluxed at 350 K for 5 hours, yielding the target compound in 86% after recrystallization from ethanol/acetone. Structural confirmation was achieved via X-ray diffraction, revealing a cyclohexene ring in an envelope conformation with puckering parameters , , and . Hydrogen bonding (N—H⋯N and N—H⋯O) and C—H⋯π interactions stabilized the crystal lattice .

Key Advantages :

-

High crystallinity suitable for structural analysis.

-

Reproducible yields under controlled conditions.

Limitations :

-

Requires prolonged heating (5 hours).

-

Catalyst ((4-aminophenyl)methanol) adds complexity to purification.

Catalyst-Free Multicomponent Reaction in Ethanol

A solvent-driven, catalyst-free strategy was developed to streamline synthesis. Combining 5,5-dimethylcyclohexane-1,3-dione (0.25 g), malononitrile (0.11 g), and 4-methoxybenzaldehyde (0.2 g) in ethanol at room temperature for 2 hours yielded the product at 96% purity . The reaction progress was monitored via thin-layer chromatography (TLC), and purification utilized column chromatography with a 20% ethyl acetate/petroleum ether eluent . This method eliminated the need for exogenous catalysts, leveraging ethanol’s polarity to facilitate the Knoevenagel condensation and subsequent cyclization.

Reaction Optimization :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 298 K (ambient) |

| Time | 2 hours |

| Yield | 96% |

Advantages :

-

Ambient conditions reduce energy input.

-

Simplified workup due to absent catalysts.

Organocatalytic Approaches with Diethylamine and Silica-Based Catalysts

Organocatalysts have been widely adopted to enhance reaction efficiency. Behbahani and Samaei demonstrated that diethylamine (10 mol%) in ethanol under reflux could catalyze the three-component reaction of resorcinol, 4-methoxybenzaldehyde, and malononitrile, yielding 92% product . Similarly, silica gel-supported amino catalysts enabled the same transformation in water at 343 K, achieving 94% yield within 30 minutes . These methods underscore the versatility of base catalysts in accelerating Michael addition and cyclization steps.

Mechanistic Insights :

-

Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

-

Michael Addition : Cyclohexanedione attacks the nitrile’s β-position.

-

Cyclization : Intramolecular nucleophilic attack forms the chromene ring.

Comparative Analysis :

| Catalyst | Solvent | Temperature (K) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Diethylamine | Ethanol | 350 | 180 | 92 |

| Silica-NH2 | Water | 343 | 30 | 94 |

Green Synthesis Using NS-Doped Graphene Oxide Quantum Dots (GOQDs)

A breakthrough in sustainable synthesis employed NS-doped GOQDs (30 mg) as heterogeneous catalysts in ethanol . The one-pot reaction of 4-methoxybenzaldehyde, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione at 298 K achieved 98% yield within 2 hours. Density functional theory (DFT) calculations () validated the electronic structure, showing HOMO-LUMO gaps of 4.2–4.5 eV, indicative of stable charge transfer . Spectroscopic analyses (FT-IR, , and NMR) confirmed regioselectivity and purity.

Experimental Highlights :

Advantages :

Enzymatic and Ultrasonic-Assisted Methods

Emerging techniques explore biocatalysts and ultrasound activation. Zhang et al. utilized Mucor miehei lipase in ionic liquids ([EMIM][BF4]) to synthesize the compound at 313 K, yielding 89% in 4 hours . Ultrasonic irradiation (40 kHz, 313 K) with potassium titanium oxalate reduced reaction time to 15 minutes (91% yield) . These methods highlight trends toward energy efficiency and enzymatic specificity.

Operational Parameters :

| Method | Catalyst/Energy Source | Time | Yield (%) |

|---|---|---|---|

| Enzymatic | Mucor miehei lipase | 4 h | 89 |

| Ultrasonic | KTiO(C2O4)2 | 15 min | 91 |

Q & A

Q. What are the established synthetic methodologies for this chromene derivative, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and cyclic diketones (e.g., dimedone). Key factors include:

- Solvent systems : Ethanol or water-based solvents under reflux (e.g., 96% ethanol/toluene mixtures) .

- Catalysts : Acidic or basic catalysts (e.g., piperidine) to facilitate Knoevenagel condensation and cyclization.

- Temperature : Reflux conditions (70–100°C) for 4–6 hours to achieve yields of 70–85% .

Q. Table 1: Comparison of Synthetic Conditions

| Solvent System | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol/Toluene (2:1) | None | 80 | 82 | |

| Water | NaOH | 90 | 75 | |

| Ethanol | Piperidine | 70 | 78 |

Q. How is the crystal structure of this compound characterized, and what conformational features are notable?

Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

Q. Table 2: Crystallographic Data

| Crystal System | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) | Reference |

|---|---|---|---|---|

| Triclinic | P1 | a=8.59, b=8.74, c=11.07 | 743.7 | |

| Monoclinic | C2/c | a=25.02, b=8.87, c=16.38 | 3303.5 |

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s physicochemical stability?

Answer:

- Hydrogen-bonded networks : N–H⋯O/N interactions create 2D layers parallel to the bc plane, enhancing thermal stability and reducing solubility in polar solvents .

- π-π stacking : Aromatic interactions between methoxyphenyl groups contribute to dense crystal packing (mean C–C bond length = 1.39 Å) .

- Validation : Pair SC-XRD data with IR spectroscopy (e.g., N–H stretches at 3320–3454 cm⁻¹) to confirm bonding motifs .

Q. What strategies resolve discrepancies in reported crystallographic parameters (e.g., bond lengths, R factors)?

Answer:

- Data collection : Ensure consistent temperature (296–298 K) and radiation sources (MoKα, λ = 0.71073 Å) to minimize thermal motion errors .

- Refinement : Use high data-to-parameter ratios (>13:1) and software (e.g., SHELXL) to refine hydrogen atom positions .

- Cross-validation : Compare with DFT-optimized geometries to identify outliers in bond lengths (e.g., C–O = 1.21–1.23 Å vs. X-ray = 1.22 Å) .

Q. How can substituents like the 4-methoxyphenyl group modulate bioactivity?

Answer:

- Electronic effects : The methoxy group donates electron density via resonance, enhancing electrophilic reactivity at the chromene core .

- Bioactivity assays : Test antimicrobial activity using broth microdilution (MIC values) against S. aureus and E. coli, with ciprofloxacin as a positive control .

- Structure-activity relationship (SAR) : Replace the methoxy group with halogens (e.g., Cl, F) to assess potency changes (see for analogues) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., carbonyl groups) .

- Molecular docking : Simulate interactions with bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina, guided by crystallographic data .

Q. How does solvent polarity affect the compound’s spectroscopic properties?

Answer:

- UV-Vis : Bathochromic shifts in polar solvents (e.g., λmax = 320 nm in DMSO vs. 305 nm in hexane) due to n→π* transitions .

- NMR : Solvent-induced shifts in ¹H NMR (e.g., DMSO-d6 deshields NH2 protons to δ = 6.5–7.0 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.